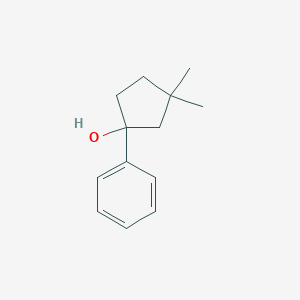
3,3-Dimethyl-1-phenylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-phenylcyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative characterized by a phenyl group and two methyl groups attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-Dimethylcyclopentanone with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 3,3-Dimethylcyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process includes:
- Preparation of the Grignard reagent in large quantities.
- Controlled addition to the ketone substrate.
- Efficient work-up procedures to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3,3-Dimethyl-1-phenylcyclopentanone.
Reduction: 3,3-Dimethyl-1-phenylcyclopentane.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-phenylcyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-phenylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylcyclopentanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclopentanol: Lacks the two methyl groups, affecting its steric and electronic characteristics.
3-Phenylcyclopentanol: The position of the phenyl group is different, leading to variations in reactivity and applications.
Uniqueness
3,3-Dimethyl-1-phenylcyclopentan-1-ol is unique due to the presence of both the phenyl and dimethyl groups on the cyclopentane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)8-9-13(14,10-12)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
Clave InChI |
RMZLAQPRYKURJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1)(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


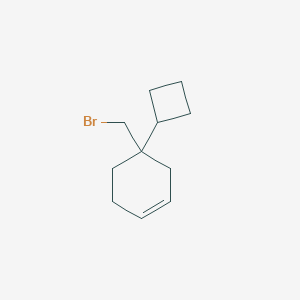
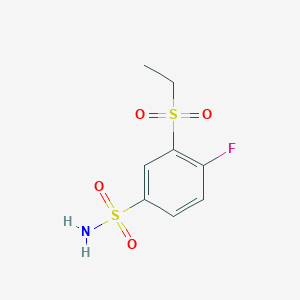
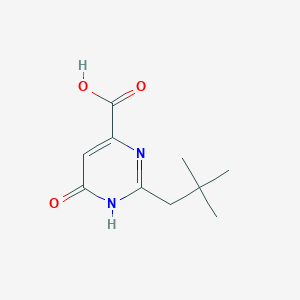
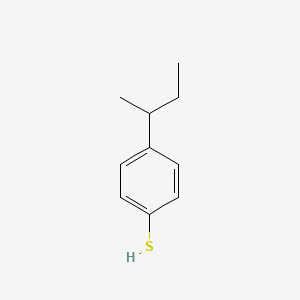
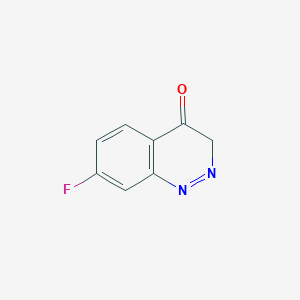
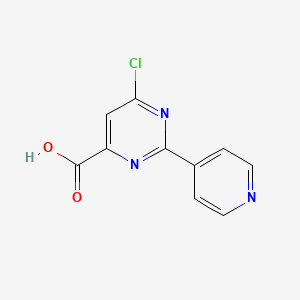

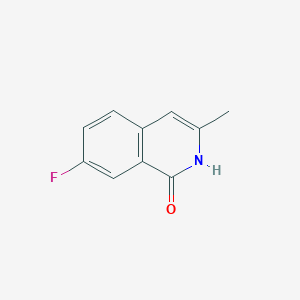
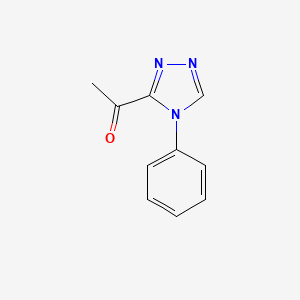
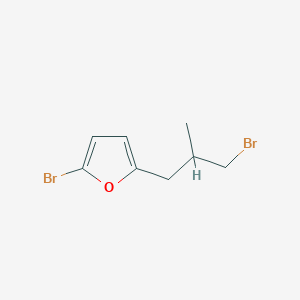
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)

![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
